Cas no 82467-50-3 (R(+)-Gomisin M1)

R(+)-Gomisin M1 structure
R(+)-Gomisin M1 structure
Product Name:R(+)-Gomisin M1
CAS-nummer:82467-50-3
MF:C22H26O6
MW:386.438247203827
CID:728636
PubChem ID:5321170
Update Time:2024-10-27

R(+)-Gomisin M1 Chemische en fysische eigenschappen

Naam en identificatie

    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-rel-
    • R(+)-Gomisin M1
    • (6S,7R)-2,3,13-Trimethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3' ,4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol,5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimet...
    • Schisanhenol B
    • [ "" ]
    • Gomisin M1
    • (-)Gomisin L1
    • Benzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, stereoisomer (ZCI)
    • rel-(6R,7S,13aR)-5,6,7,8-Tetrahydro-2,3,13-trimethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol (ACI)
    • (±)-Gomisin M1
    • 1350802-13-9
    • Benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S)-
    • (+)-Schisanhenol B
    • D85023
    • BDBM50582612
    • CHEMBL463499
    • C0678JED3A
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, stereoisomer
    • 102681-52-7
    • AKOS040760817
    • DTXSID70145452
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2, 3,13-trimethoxy-6,7-dimethyl-
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2,3,13-trimethoxy-6,7-dimethyl-, (6R,7S,13aR)-rel-
    • Gomisin M1, (+/-)-
    • (+/-)-Gomisin M1
    • Schisanhenol-B
    • 82467-50-3
    • Gomisin M
    • (9R,10S)-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
    • Q27275004
    • UNII-C0678JED3A
    • (6R,7S,13aR)-5,6,7,8-Tetrahydro-2,3,13-trimethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-1-ol
    • HY-N1529
    • B0005-188529
    • Benzo(3,4)cycloocta(1,2-f)(1,3)benzodioxol-1-ol, 5,6,7,8-tetrahydro-2, 3,13-trimethoxy-6,7-dimethyl-, stereoisomer
    • CS-0017078
    • B0005-465628
    • B0005-465629
    • DTXSID601318545
    • 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-3-ol
    • AKOS040762632
    • DA-48556
    • 4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0(2),?.0(1)?,(1)?]nonadeca-1(12),2(7),3,5,13,18-hexaen-3-ol
    • Inchi: 1S/C22H26O6/c1-11-6-13-8-15(24-3)20(25-4)19(23)17(13)18-14(7-12(11)2)9-16-21(22(18)26-5)28-10-27-16/h8-9,11-12,23H,6-7,10H2,1-5H3
    • InChI-sleutel: OGJPBGDUYKEQLA-UHFFFAOYSA-N
    • LACHT: OC1C2C3C(CC(C(CC=2C=C(OC)C=1OC)C)C)=CC1=C(OCO1)C=3OC

Berekende eigenschappen

  • Exacte massa: 386.17300
  • Monoisotopische massa: 386.17293854 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 3
  • Complexiteit: 529
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 66.4
  • Moleculair gewicht: 386.4

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.2±0.1 g/cm3
  • Kookpunt: 568.6±50.0 °C at 760 mmHg
  • Vlampunt: 297.7±30.1 °C
  • PSA: 66.38000
  • LogboekP: 4.18450
  • Dampfdruk: 0.0±1.6 mmHg at 25°C

R(+)-Gomisin M1 Beveiligingsinformatie

R(+)-Gomisin M1 Prijsmeer >>

Gerelateerde categorieën No. Product Name Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5401-5 mg
R(+)-Gomisin M1
82467-50-3
5mg
¥5065.00 2022-04-26
TRC
R252945-1mg
R(+)-Gomisin M1
82467-50-3
1mg
$ 775.00 2022-06-03
TRC
R252945-2.5mg
R(+)-Gomisin M1
82467-50-3
2.5mg
$ 1265.00 2022-06-03
TRC
R252945-5mg
R(+)-Gomisin M1
82467-50-3
5mg
$ 2575.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R51090-5mg
(6S,7R)-2,3,13-Trimethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3' ,4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxol-1-ol
82467-50-3
5mg
¥5280.0 2021-09-08
TargetMol Chemicals
TN5401-5mg
R(+)-Gomisin M1
82467-50-3 98%
5mg
¥ 3710 2023-09-15
TargetMol Chemicals
TN5401-5 mg
R(+)-Gomisin M1
82467-50-3 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN5401-1 mL * 10 mM (in DMSO)
R(+)-Gomisin M1
82467-50-3 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
A2B Chem LLC
AH54381-5mg
R(+)-Gomisin M1
82467-50-3 99.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN5401-25mg
R(+)-Gomisin M1
82467-50-3
25mg
¥ 10600 2024-07-19
Aanbevolen leveranciers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.